molecular formula C8H14ClN3O B6185958 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride CAS No. 2624137-73-9

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B6185958
CAS No.: 2624137-73-9
M. Wt: 203.7
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Description

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that features both an imidazole and a pyrrolidine ring. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride typically involves the reaction of 1H-imidazole-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole and pyrrolidine derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction may produce imidazole-2-methyl derivatives.

Scientific Research Applications

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-imidazol-2-yl)pyrrolidin-3-ol: Lacks the methyl group on the imidazole ring.

    1-(1-methyl-1H-imidazol-2-yl)pyrrolidine: Lacks the hydroxyl group on the pyrrolidine ring.

    1-(1H-imidazol-2-yl)pyrrolidine: Lacks both the methyl group on the imidazole ring and the hydroxyl group on the pyrrolidine ring.

Uniqueness

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride is unique due to the presence of both a methyl group on the imidazole ring and a hydroxyl group on the pyrrolidine ring. These functional groups confer distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2624137-73-9

Molecular Formula

C8H14ClN3O

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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